

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Aspartic Acid

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Compound of Interest

Compound Name: *DL-Aspartic acid*

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Introduction

DL-Aspartic acid, a racemic mixture of the D- and L-enantiomers of aspartic acid, is a non-essential amino acid that plays a crucial role in various biochemical pathways and serves as a valuable building block in the synthesis of pharmaceuticals and other high-value chemicals. A thorough understanding of its physicochemical properties is paramount for its effective application in research, drug development, and industrial processes. This technical guide provides an in-depth overview of the core physicochemical characteristics of **DL-Aspartic acid**, complete with experimental methodologies and visual representations of key processes.

Core Physicochemical Properties

The fundamental physicochemical properties of **DL-Aspartic acid** are summarized in the tables below, offering a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties of DL-Aspartic Acid

Property	Value	Reference(s)
Synonyms	DL-2-Aminobutanedioic acid, DL-Aminosuccinic acid	[1][2]
Molecular Formula	C ₄ H ₇ NO ₄	[1]
Molecular Weight	133.10 g/mol	[1][3]
Appearance	White crystalline powder	[1][4]
Melting Point	>300 °C (decomposes)	[1][4]
Density	1.6603 g/cm ³ at 13 °C	[5]

Table 2: Solubility of DL-Aspartic Acid

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	4.5 g/L	25	[6]
1 M HCl	Soluble	Not Specified	[4]
Ethanol	Insoluble	Not Specified	[5]
Ether	Insoluble	Not Specified	[5]

Table 3: Acidity and Spectroscopic Data of DL-Aspartic Acid

Property	Value	Reference(s)
pKa ₁ (α-carboxyl)	1.99	[6][7]
pKa ₂ (side chain)	3.90	[6][7]
pKa ₃ (α-amino)	9.90	[6][7]
Isoelectric Point (pI)	2.98	[7]
¹ H NMR (D ₂ O, pH 7.4)	δ 3.88-3.90 (m, 1H), δ 2.65-2.82 (m, 2H)	[5]
¹³ C NMR	Signals at approximately 39.25, 54.91, 177.0, 180.3 ppm	[8]
Infrared (IR) Spectrum	Characteristic peaks for N-H, C-H, C=O, and C-O stretching	[3][9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **DL-Aspartic acid** are outlined below. These protocols are foundational for ensuring accurate and reproducible results in a laboratory setting.

Determination of Melting Point

The melting point of **DL-Aspartic acid** is determined using a capillary melting point apparatus.

Methodology:

- A small amount of finely powdered **DL-Aspartic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.

- A second, more precise measurement is performed with a slower heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For **DL-Aspartic acid**, decomposition is typically observed at temperatures above 300 °C.[\[2\]](#)[\[10\]](#)

Measurement of Aqueous Solubility

The solubility of **DL-Aspartic acid** in water can be determined by the equilibrium saturation method.

Methodology:

- An excess amount of **DL-Aspartic acid** is added to a known volume of deionized water in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The saturated solution is then filtered to remove any undissolved solid.
- A known volume of the clear, saturated solution is carefully withdrawn.
- The concentration of **DL-Aspartic acid** in the solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or by evaporating the solvent and weighing the residue.[\[11\]](#)[\[12\]](#)

Determination of pKa Values by Potentiometric Titration

The acid dissociation constants (pKa) of **DL-Aspartic acid** are determined by potentiometric titration.

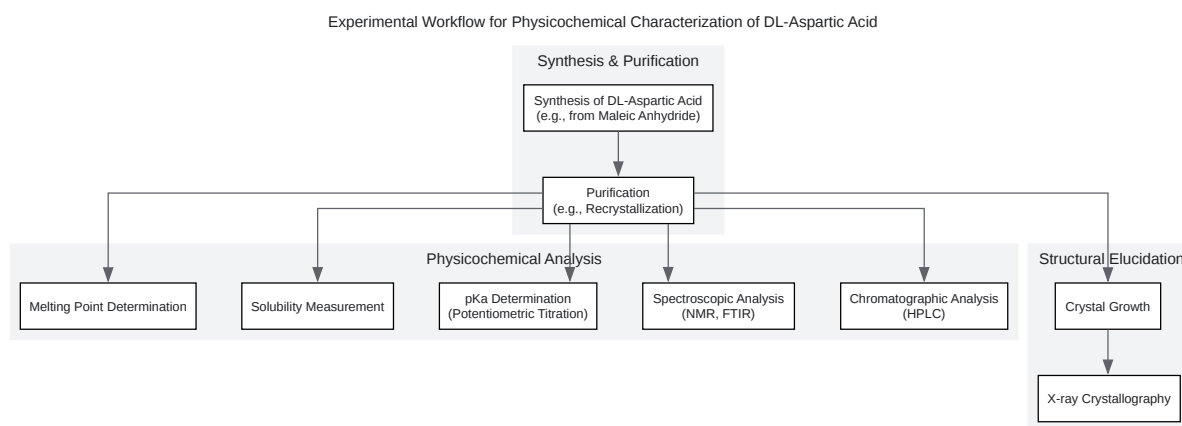
Methodology:

- A standard solution of **DL-Aspartic acid** (e.g., 0.1 M) is prepared in deionized water.

- The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.[\[13\]](#)[\[14\]](#)[\[15\]](#)

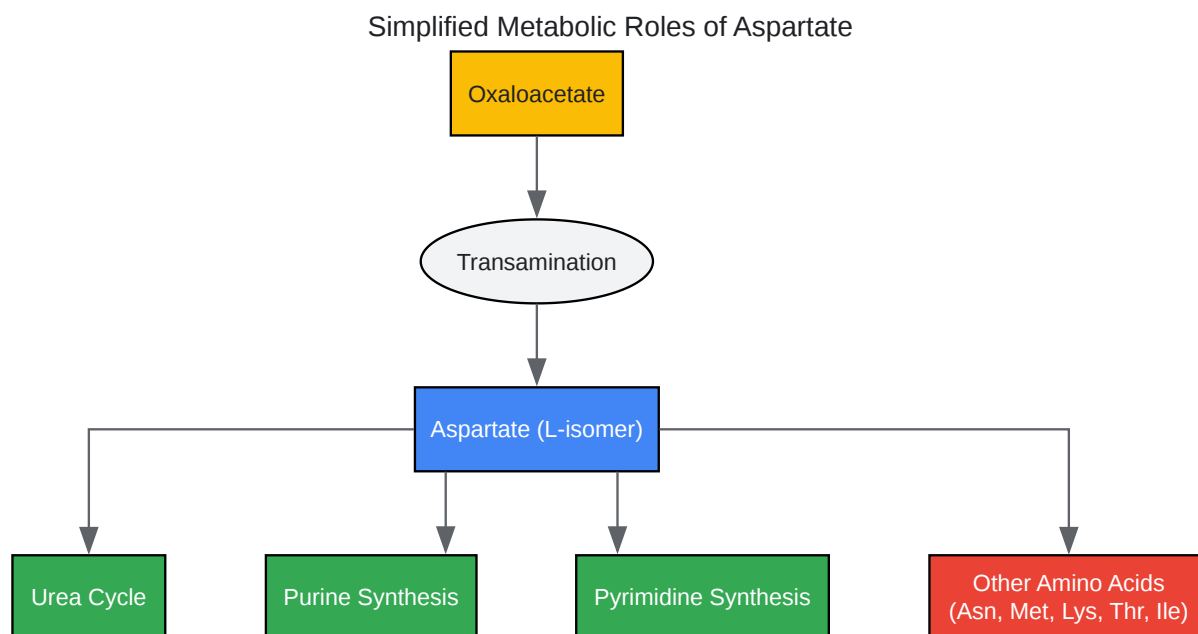
Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to **DL-Aspartic acid**.



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Workflow for the physicochemical characterization of **DL-Aspartic acid**.



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Simplified overview of the metabolic roles of the L-isomer of aspartate.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **DL-Aspartic acid**, essential for its application in scientific research and pharmaceutical development. The presented data, compiled from reputable sources, and the detailed experimental protocols offer a practical resource for laboratory professionals. The visualized workflows and pathways further enhance the comprehension of the characterization process and the biological relevance of this important amino acid. A thorough grasp of these properties is critical for the manipulation and application of **DL-Aspartic acid** in various scientific and industrial contexts.

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